molecular formula C15H17N5O3S B2962142 N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1206998-95-9

N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2962142
CAS RN: 1206998-95-9
M. Wt: 347.39
InChI Key: NPGORYWQTDARBD-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The interaction results of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles as well as cytisine and salsoline alkaloids were presented in a paper . It was shown that the reaction resulted in one one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The yield of the reaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles as well as cytisine and salsoline alkaloids was affected by the presence of a base and an order in which reagents were added .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Thiazole compounds have been shown to possess significant analgesic and anti-inflammatory properties. One such compound demonstrated notable effects in reducing pain and inflammation, which suggests that the compound may also be applied in the development of new painkillers or anti-inflammatory drugs .

Antitumor and Cytotoxic Activity

Thiazoles have also been reported to exhibit antitumor and cytotoxic activities. Certain thiazole derivatives were synthesized and tested for their ability to inhibit the growth of human tumor cell lines, including prostate cancer. This indicates a potential application of the specified compound in cancer research, particularly in the synthesis of new chemotherapeutic agents .

Enzyme Inhibition

Some thiazole derivatives have been studied for their inhibitory activity against specific enzymes, such as acetylcholinesterase (AChE), which is an important target in Alzheimer’s disease treatment. The compound could be explored for its potential use in neurodegenerative disease research, especially concerning enzyme inhibition strategies .

Molecular Docking and ADMET Predictions

Thiazole compounds have been subjected to in silico molecular docking studies to predict their binding affinities to various biological targets. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are made to assess the pharmacokinetic properties of these compounds. This suggests an application in drug design and optimization, where the compound could be modeled against various targets to predict its efficacy and safety profile .

Nucleophilic Attack Activation

Thiazoles have been involved in reactions where they activate other molecules for nucleophilic attacks. This property can be utilized in synthetic chemistry for the creation of new compounds through selective reactions .

Stability Evaluation

Calculations have been performed on thiazole derivatives to evaluate the stability of reactant structures. This kind of research can be applied in materials science or chemical engineering to develop stable compounds for various industrial applications .

Future Directions

The number of publications related to the synthesis and investigation of the biological activity of various thiazoles and their derivatives has recently increased . This suggests that there is ongoing research in this area, and future studies may provide more information about the properties and potential applications of these compounds.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-13(17-15-16-3-5-24-15)10-7-20(6-9-2-1-4-23-9)8-11-12(10)18-19-14(11)22/h7-9H,1-6H2,(H,19,22)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGORYWQTDARBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NC4=NCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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